molecular formula C23H24N4O2S B332496 3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B332496
M. Wt: 420.5 g/mol
InChI Key: KERYUVDVTBCIQX-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting with the preparation of the core triazino-benzoxazepine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BUTYLSULFANYL)-6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its combination of a butylsulfanyl group, a triazino-benzoxazepine core, and a vinyl phenyl methyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

3-butylsulfanyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C23H24N4O2S/c1-3-4-15-30-23-25-22-21(26-27-23)18-7-5-6-8-19(18)24-20(29-22)14-11-16-9-12-17(28-2)13-10-16/h5-14,20,24H,3-4,15H2,1-2H3/b14-11+

InChI Key

KERYUVDVTBCIQX-SDNWHVSQSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=C(C=C4)OC)N=N1

Isomeric SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=C(C=C4)OC)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=C(C=C4)OC)N=N1

Origin of Product

United States

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